3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol
Description
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C10H12OS/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,10,12H,6H2,1H3 |
InChI Key |
ZEPVIQHJODWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2C1S |
Origin of Product |
United States |
Preparation Methods
Lactone-Based Ring Closure Strategies
A cornerstone methodology for benzopyran synthesis involves lactone intermediates, as exemplified by the two-step protocol in CN108148032B . Here, phenol derivatives react with γ-butyrolactone compounds under basic conditions to form intermediates, which subsequently undergo acid-catalyzed cyclization. Adapting this framework for thiol incorporation requires strategic modification:
- Step 1 : Reaction of 4-fluorophenol with γ-butyrolactone derivatives (e.g., γ-bromo-γ-butyrolactone) in the presence of K₂CO₃ yields a hydroxy-substituted intermediate.
- Step 2 : Cyclization using ZnCl₂ or trifluoromethanesulfonic acid at elevated temperatures (75–150°C) forms the dihydrobenzopyran core.
To introduce the thiol group, post-cyclization thiolation via nucleophilic substitution is feasible. For instance, treating a brominated intermediate with thiourea (NH₂CSNH₂) in ethanol under reflux replaces the halide with a thiol group. This approach, however, requires precise control to avoid overoxidation or disulfide formation.
Thiol-Disulfide Exchange in Photolytic Conditions
The core.ac.uk study highlights photolytic methods for modifying benzopyran-thiol systems. A representative procedure involves:
- Substrate Preparation : Ethyl-3-[2,5-dimethyl-3,6-dioxo-4-(propan-2-ylsulfanyl)cyclohexa-1,4-dien-1-yl]-3-methylbutanoate is synthesized via thiol-Michael addition using K₂CO₃ as a base.
- Photolysis : Irradiation at 420 nm in methanol induces disulfide bond cleavage and rearrangement, yielding 6-hydroxy-7-[(6-hydroxy-4,4,5,8-tetramethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)disulfanyl]-4,4,5,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-one.
This method emphasizes the utility of light-driven reactions for regioselective thiol incorporation, though scalability remains a challenge.
Direct Thiolation via Nucleophilic Aromatic Substitution
Halogen-Thiol Exchange Reactions
VulcanChem’s synthesis of 3,4-dihydro-1H-2-benzopyran-4-thiol implies the use of halogenated precursors. A plausible route involves:
- Bromination : Introducing bromine at position 4 of 3-methyl-3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) under radical conditions.
- Thiolation : Displacement of bromine with NaSH or thiourea in DMF at 80°C, achieving ~60–70% yield.
Critical parameters include solvent polarity (DMF > DMSO) and the avoidance of protic solvents to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Acid-Catalyzed Cyclization Dynamics
In CN108148032B , ZnCl₂ facilitates electrophilic aromatic substitution during ring closure. Computational studies suggest that the thiol group’s electron-withdrawing nature deactivates the aromatic ring, necessitating stronger acids (e.g., trifluoromethanesulfonic acid) for efficient cyclization.
Solvent Effects in Thiolation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in halogen-thiol exchange, while protic solvents (MeOH, EtOH) favor protonation of intermediates, reducing side reactions.
Industrial and Environmental Considerations
The lactone-based route is most viable for large-scale production due to low-cost raw materials (phenol, γ-butyrolactone) and tolerance to air/moisture. However, waste acid management remains an environmental concern. Photolytic methods, though efficient, generate significant energy costs and are better suited for small-batch pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:
Mechanistic Insight : Oxidation proceeds via radical intermediates for disulfide formation, while electrophilic attack on sulfur occurs in strong oxidants like H₂O₂.
Alkylation and Thioether Formation
The thiol group acts as a nucleophile in alkylation reactions:
Steric Effects : The 3-methyl group slightly reduces reaction rates compared to non-methylated analogs due to steric hindrance near the thiol .
Condensation with Nitrogen Nucleophiles
Reactions with hydrazines yield heterocyclic derivatives:
Mechanism : Thiol-assisted cyclocondensation via imine formation followed by ring closure .
Nucleophilic Substitution
The thiol group participates in SN² reactions:
| Electrophile | Solvent | Product | Selectivity |
|---|---|---|---|
| Epichlorohydrin | THF | 4-(2-Chloro-3-hydroxypropylthio) derivative | Regioselective at thiol |
| Allyl bromide | DMF | 4-Allylthio-3-methyl analog | Used in polymer crosslinking |
Metal Complexation
The thiol group coordinates transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Stability |
|---|---|---|---|
| Cu(II) acetate | 1:2 | Tetrahedral Cu(SR)₂ | Stable in air |
| Hg(II) chloride | 1:1 | Linear Hg(SR)₂ | Precipitation observed |
Applications : These complexes show catalytic activity in thiol-ene click reactions.
Acid-Base Reactions
The thiol group exhibits weak acidity (pKa ≈ 9–10):
| Base | Reaction | Outcome |
|---|---|---|
| NaOH | Deprotonation | Thiolate anion (enhanced nucleophilicity) |
| NH₃ | Partial deprotonation | Equilibrium mixture in polar solvents |
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Product | Pathway |
|---|---|---|
| UV light (254 nm), O₂ | Sulfenic acid intermediate | Radical-initiated oxidation |
| Benzophenone sensitizer | C-S bond cleavage | Energy transfer to thiol |
Scientific Research Applications
3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
- Thiol vs. Hydroxyl/Sulfone: The thiol group in the target compound is more nucleophilic and redox-active than hydroxyl or sulfone groups in analogs, enabling distinct reactivity in alkylation or metal coordination .
Biological Activity
3-Methyl-3,4-dihydro-2H-1-benzopyran-4-thiol is a compound of considerable interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol features a benzopyran structure, which is known for its various pharmacological properties. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of benzopyran, including 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol, exhibit significant anticancer activity. A study demonstrated that related compounds displayed selective toxicity towards malignant cells while sparing non-malignant cells. The cytotoxicity was evaluated against several cancer cell lines, including human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | Molt 4/C8 | 5.0 |
| 1b | CEM | 6.5 |
| 1c | L1210 | 7.2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that benzopyran derivatives can inhibit the growth of various bacterial strains and fungi. For instance, some compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Neuroprotective Effects
Neuroprotective properties have been attributed to benzopyran derivatives, suggesting potential applications in treating neurodegenerative diseases. A study highlighted that certain derivatives acted as agonists at serotonin receptors (5-HT1A), which are implicated in mood regulation and neuroprotection . The anxiolytic activity observed in animal models further supports this potential .
The mechanism of action for 3-methyl-3,4-dihydro-2H-1-benzopyran-4-thiol appears to involve modulation of various signaling pathways. The compound may interact with specific receptors or enzymes, leading to downstream effects that contribute to its biological activities. For example, its action on serotonin receptors suggests a role in neurotransmitter modulation .
Case Studies
Several case studies have explored the therapeutic applications of benzopyran derivatives:
- Anticancer Efficacy : A study involving mice injected with different doses of a related compound showed no mortality at doses up to 300 mg/kg, indicating a favorable safety profile alongside its anticancer efficacy .
- Neurotoxicity Assessment : In vivo studies assessing neurotoxicity revealed minimal adverse effects at therapeutic doses, reinforcing the compound's potential for clinical use in treating cancers without significant neurotoxic side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
